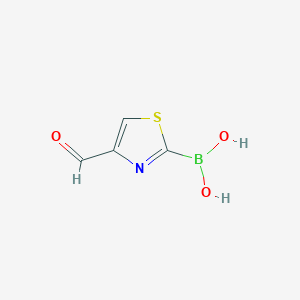![molecular formula C8H6ClNOS B13877925 (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is a chemical compound that belongs to the class of thienopyridines It is characterized by a thieno[3,2-c]pyridine core structure with a chlorine atom at the 4-position and a methanol group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienopyridine core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products include dechlorinated or modified thienopyridine derivatives.
Substitution: The major products include substituted thienopyridine derivatives with various functional groups.
科学研究应用
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol has several scientific research applications:
作用机制
The mechanism of action of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: This compound has a similar structure but lacks the thieno ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyridine core but differ in the substitution pattern and functional groups.
Uniqueness
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methanol group on the thienopyridine core makes it a versatile compound for various applications.
属性
分子式 |
C8H6ClNOS |
|---|---|
分子量 |
199.66 g/mol |
IUPAC 名称 |
(4-chlorothieno[3,2-c]pyridin-7-yl)methanol |
InChI |
InChI=1S/C8H6ClNOS/c9-8-6-1-2-12-7(6)5(4-11)3-10-8/h1-3,11H,4H2 |
InChI 键 |
KIYTVFAYUVRFKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C1C(=NC=C2CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


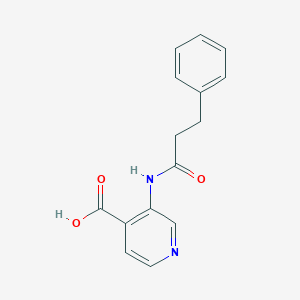
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)
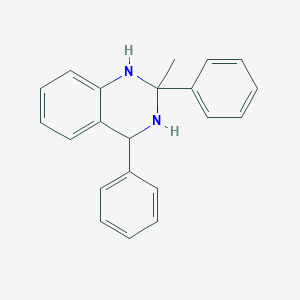
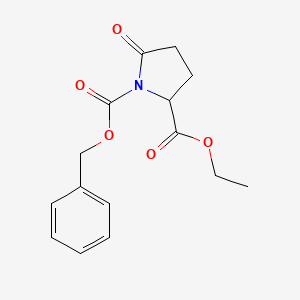
![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
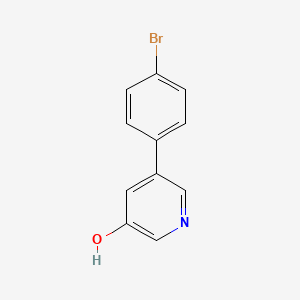
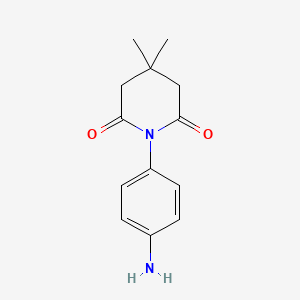
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
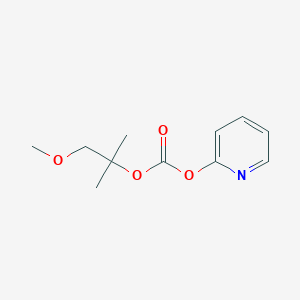
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
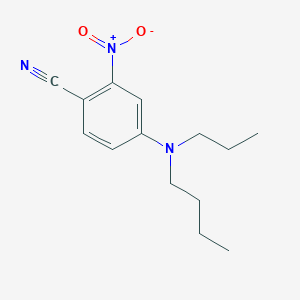
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
